molecular formula C18H15NO2 B14134791 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol

2-Methoxy-4-(2-phenylpyridin-4-yl)phenol

Cat. No.: B14134791
M. Wt: 277.3 g/mol
InChI Key: DEDAAGUPZFUKFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol typically involves the reaction of 2-methoxyphenol with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-phenylpyridin-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-(2-phenylpyridin-4-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-pyridinyl)phenol
  • 2-Methoxy-4-(2-phenyl)phenol
  • 4-(2-Phenylpyridin-4-yl)phenol

Uniqueness

2-Methoxy-4-(2-phenylpyridin-4-yl)phenol is unique due to the presence of both a methoxy group and a phenylpyridinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-4-(2-phenylpyridin-4-yl)phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-12-14(7-8-17(18)20)15-9-10-19-16(11-15)13-5-3-2-4-6-13/h2-12,20H,1H3

InChI Key

DEDAAGUPZFUKFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=NC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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